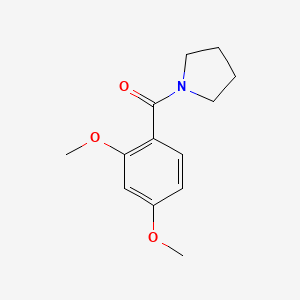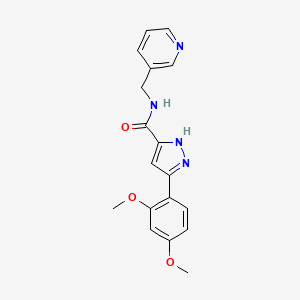
2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N,N-dipropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N,N-dipropylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is a member of the quinazoline family, which has been extensively studied for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N,N-dipropylacetamide is not fully understood. However, it is believed that this compound acts by inhibiting specific enzymes and receptors in the body that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to modulate the immune system and regulate the levels of various neurotransmitters in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N,N-dipropylacetamide in lab experiments are its high purity and stability, which make it an ideal compound for studying its pharmacological properties. However, the limitations of using this compound are its high cost and limited availability.
Direcciones Futuras
There are various future directions for the study of 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N,N-dipropylacetamide. One of the future directions is to explore its potential as a therapeutic agent for the treatment of cancer and neurological disorders. Another direction is to investigate its mechanism of action in more detail to better understand its pharmacological properties. Additionally, the development of more efficient and cost-effective synthesis methods for this compound can also be a future direction for research.
Métodos De Síntesis
The synthesis of 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N,N-dipropylacetamide can be achieved through various methods. One of the most commonly used methods is the reaction of 6-chloro-4-oxoquinazoline with N,N-dipropylacetamide in the presence of a suitable catalyst. This reaction results in the formation of the target compound in good yield and purity.
Aplicaciones Científicas De Investigación
The potential pharmacological properties of 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N,N-dipropylacetamide have been extensively studied in various scientific research applications. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-3-7-19(8-4-2)15(21)10-20-11-18-14-6-5-12(17)9-13(14)16(20)22/h5-6,9,11H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCPFMDTYLAMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)

![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)
![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)

![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)
![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)


![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)